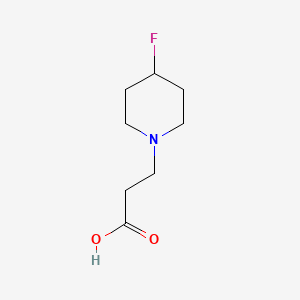
3-(4-Fluoropiperidin-1-yl)propanoic acid
Overview
Description
3-(4-Fluoropiperidin-1-yl)propanoic acid is a useful research compound. Its molecular formula is C8H14FNO2 and its molecular weight is 175.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
3-(4-Fluoropiperidin-1-yl)propanoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. The fluorinated piperidine moiety is known to enhance the pharmacological properties of various compounds, making it a valuable scaffold in drug design. This article reviews the biological activity of this compound, focusing on its mechanisms of action, antimicrobial properties, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₁₄FNO₂, and it features a piperidine ring substituted with a fluorine atom at the 4-position. This structural modification is crucial for its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₄FNO₂ |
| Molecular Weight | 181.22 g/mol |
| Fluorine Substitution | At the 4-position |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including receptors and enzymes. The presence of the fluorinated piperidine ring enhances its binding affinity and selectivity for these targets. Studies suggest that it may modulate neurotransmitter systems, particularly those involved in mood regulation and cognitive functions .
Antimicrobial Activity
Recent research has highlighted the antimicrobial properties of compounds similar to this compound. For instance, compounds derived from piperidine structures have demonstrated significant activity against various pathogens, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for related compounds often range from 64 to 128 µg/mL against these bacteria .
Table: Antimicrobial Activity Data
| Pathogen | MIC (µg/mL) |
|---|---|
| Escherichia coli | 64 - 128 |
| Staphylococcus aureus | 128 |
| Candida albicans | 64 |
Case Studies
A notable case study involved the evaluation of various derivatives of piperidine-based acids for their anticancer properties. In vitro studies indicated that certain derivatives exhibited cytotoxic effects on cancer cell lines, including A549 lung cancer cells. These compounds were able to reduce cell viability significantly while showing minimal toxicity to non-cancerous cells .
Key Findings from Case Studies:
- Cytotoxicity : Compounds demonstrated up to 50% reduction in A549 cell viability.
- Selectivity : Favorable cytotoxicity profiles towards cancer cells compared to normal cells.
- Antioxidant Properties : Some derivatives showed promising antioxidant activity in DPPH radical scavenging assays.
Properties
IUPAC Name |
3-(4-fluoropiperidin-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14FNO2/c9-7-1-4-10(5-2-7)6-3-8(11)12/h7H,1-6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKEBSTSFDSSEOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1F)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















